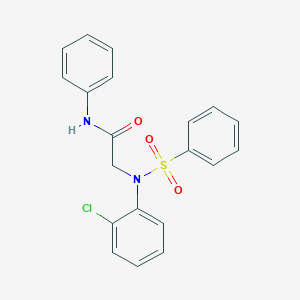
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the selective inhibition of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a membrane-bound protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide reduces the production of leukotrienes and thus attenuates the inflammatory response.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It has been shown to reduce the production of leukotrienes and other inflammatory mediators, as well as to inhibit the recruitment of inflammatory cells to the site of inflammation. It has also been shown to reduce airway hyperresponsiveness and improve lung function in preclinical models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide is its selectivity for 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which makes it a promising therapeutic agent for various inflammatory diseases. However, its potency and efficacy may vary depending on the disease model and the experimental conditions. In addition, its pharmacokinetic properties and toxicity profile need to be further evaluated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for the research on 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials for various inflammatory diseases. Another area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors that can overcome the limitations of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide inhibitors may provide new insights into the pathogenesis of inflammatory diseases and lead to the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide involves the reaction between 3-fluoro-4-methoxyphenylacetic acid and 3-aminopyridine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. It has been shown to selectively inhibit 2-(3-fluorophenyl)-N-pyridin-3-ylacetamide, which is a key enzyme in the biosynthesis of leukotrienes, a group of inflammatory mediators that play a crucial role in the pathogenesis of these diseases.
Propiedades
Nombre del producto |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
|---|---|
Fórmula molecular |
C13H11FN2O |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H11FN2O/c14-11-4-1-3-10(7-11)8-13(17)16-12-5-2-6-15-9-12/h1-7,9H,8H2,(H,16,17) |
Clave InChI |
FGKPYXZGECYPOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)